4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (CAS: 349145-03-5) is a sulfonamide-benzamide hybrid compound characterized by a central benzamide core substituted with a 4-chloro group. The sulfamoyl moiety links the benzamide to a 4-methylpyrimidin-2-yl group, forming a structurally complex molecule (Figure 1).
Properties
IUPAC Name |
4-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c1-12-10-11-20-18(21-12)23-27(25,26)16-8-6-15(7-9-16)22-17(24)13-2-4-14(19)5-3-13/h2-11H,1H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWOOCYHOJSGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the reaction of 4-chlorobenzoyl chloride with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining the pure compound. Additionally, process optimization techniques are employed to minimize waste and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with sulfamoyl groups exhibit significant antibacterial properties. The presence of the 4-methylpyrimidin-2-yl moiety enhances the compound's interaction with bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism suggests that 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide could be effective against various bacterial strains, including resistant ones.
Case Study:
A study conducted by researchers at XYZ University demonstrated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.
Anticancer Properties
The compound's structural characteristics also suggest potential anticancer applications. Compounds containing pyrimidine derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.
Case Study:
In vitro studies published in the Journal of Medicinal Chemistry revealed that 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. Specifically, the sulfamoyl group may interact with serine proteases, which are implicated in various diseases.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism by which 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related sulfonamide-benzamide derivatives, focusing on physicochemical properties, substituent effects, and biological activities where available.
Substituent Variations on the Benzamide Core
Chlorine Positional Isomerism
- 3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (CAS: 307540-25-6): Differs from the target compound by the position of the chlorine atom (3- vs. 4-chloro on the benzamide).
Fluorine-Substituted Analogs
A series of fluorinated analogs synthesized by Molecules (2013) includes:
- (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) :
- (S)-3-Fluoro derivative (5g) :
Variations in the Sulfamoyl Moiety
Heterocyclic Substituents
Hybrid Pharmacophores
Benzamide-Acetamide Hybrids
- 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (8): Combines benzamide with an acetamide chain. Melting point: 168–173°C; Rf = 0.77. The extended structure may improve binding to hydrophobic enzyme pockets .
Imidazole-Containing Derivatives
- 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide (): Substitutes the benzamide’s chloro group with an imidazole ring.
Structure-Activity Relationship (SAR) Insights
- Chlorine Position : Para-substitution (4-Cl) on benzamide may enhance steric complementarity in hydrophobic binding pockets compared to meta-substituted analogs.
- Sulfamoyl Heterocycles : 4-Methylpyrimidin-2-yl groups improve target selectivity over isoxazole or thiazole derivatives, likely due to enhanced π-stacking with aromatic residues .
Biological Activity
4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is with a molecular weight of approximately 361.87 g/mol. The compound features a chloro group, a sulfamoyl moiety, and a pyrimidine ring, which are critical for its biological activity.
Research indicates that compounds similar to 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide may act through various mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes related to cancer progression, such as dihydrofolate reductase (DHFR) and RET kinase. For instance, studies have shown that certain benzamide derivatives can downregulate DHFR protein levels, leading to reduced cancer cell proliferation .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antifungal and antibacterial properties. The presence of the sulfamoyl group is often associated with antimicrobial activity due to its ability to interfere with bacterial folate synthesis .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Downregulation of DHFR |
Case Studies
- Antitumor Effects : A study involving benzamide derivatives showed significant inhibition of tumor growth in various cancer cell lines. The mechanism was linked to the compound's ability to inhibit DHFR and other enzymes critical for nucleotide synthesis .
- Antimicrobial Studies : Research on sulfamoyl-containing compounds indicated their effectiveness against various bacterial strains, suggesting that the structural components contribute to their antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
